molecular formula C10H17ClN2O3 B1312650 4-Boc-1-piperazinecarbonyl Chloride CAS No. 59878-28-3

4-Boc-1-piperazinecarbonyl Chloride

Cat. No. B1312650
Key on ui cas rn: 59878-28-3
M. Wt: 248.7 g/mol
InChI Key: NCIQNWYJLAAFAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06117870

Procedure details

The same reaction procedure used in the reference of Tetrahedron Letters. Vol 35 839-842, 1994 was made. 15.78 g (84.7 mmol) of 1-(t-butoxycarbonylamino)piperazine, 6.85 ml (84.7 mmol) of pyridine and 15.1 ml (84.7 mmol) of diisopropylethylarine were dissolved in 200 ml of anhydrous toluene and then carbonic acid gas was intromitted for 1 hour under -10° C. The reaction solution was added to 80 ml of toluene solution of 10.6 ml (84.7 mmol) of thionylchloride being cooled under -10° C. and stirred for 1 hour. The reaction solution was added to 0.1 N hydrochloric acid and the toluene layer was separated out. The reaction mixture was dried over anhydride sodium sulfate and concentrated under reduced pressure. These crystals thus obtained were washed with hexane, whereby 13.7 g of 4-(2-methyl-2-propyloxycarbonyl)piperazine-1-carbonylchloride was obtained.
Quantity
15.78 g
Type
reactant
Reaction Step One
Quantity
6.85 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10.6 mL
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:5][C:6]([NH:8]N1CCNCC1)=O)(C)(C)C.[N:15]1[CH:20]=[CH:19]C=[CH:17][CH:16]=1.[C:21](=[O:24])(O)[OH:22].S(Cl)(Cl)=O.[ClH:29].[C:30]1([CH3:36])[CH:35]=CC=C[CH:31]=1>>[CH3:31][C:30]([O:22][C:21]([N:15]1[CH2:16][CH2:17][N:8]([C:6]([Cl:29])=[O:5])[CH2:19][CH2:20]1)=[O:24])([CH3:36])[CH3:35]

Inputs

Step One
Name
Quantity
15.78 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NN1CCNCC1
Name
Quantity
6.85 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)(O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
10.6 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
80 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The same reaction procedure
CUSTOM
Type
CUSTOM
Details
the toluene layer was separated out
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The reaction mixture was dried over anhydride sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
These crystals thus obtained
WASH
Type
WASH
Details
were washed with hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 13.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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